Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-12(14(18)11-19)13-7-5-6-8-15(13)21-4/h5-8,12,14H,9-11,18H2,1-4H3 |
InChI Key |
SMOIHRHTDLRGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].
Scientific Research Applications
Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and applications. Key analogs include:
Table 1: Substituent Variations and Their Impacts
Key Observations :
Functional Group Modifications on the Piperidine Core
Table 2: Core Modifications and Their Effects
Biological Activity
Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C15H23N2O3
- Molecular Weight : 277.36 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with an amino group and a methoxyphenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methodologies such as click chemistry to enhance yields and reduce reaction times. For example, one study demonstrated the synthesis of related piperidine derivatives with high yields using a one-pot approach that could be adapted for this compound .
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:
- GPR119 Agonism : GPR119 is a G-protein coupled receptor involved in glucose homeostasis. Compounds targeting this receptor have shown promise in treating type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and improving glucose tolerance .
- Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. Some studies reported that modifications in the piperidine structure could lead to enhanced cytotoxicity against various cancer cell lines .
Case Studies
- GPR119 Activation : A study evaluated novel piperazine and piperidine derivatives for their ability to activate GPR119. Among the tested compounds, several demonstrated significant binding affinity and activation potential, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Another investigation focused on related compounds' neuroprotective effects against amyloid beta-induced toxicity in astrocytes. The results indicated that certain derivatives could reduce inflammatory markers and improve cell viability, hinting at potential applications in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
